An In-depth Technical Guide to the Chemical Properties of 4-(2-Furyl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-(2-Furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Furyl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with a furan ring at the 4-position. This unique combination of a carboxylic acid and a heteroaromatic ring system makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the furan ring, a known pharmacophore, and the benzoic acid group, which can participate in various biological interactions and synthetic modifications, provides a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(2-furyl)benzoic acid, tailored for professionals in research and drug development.
Chemical and Physical Properties
The physicochemical properties of 4-(2-furyl)benzoic acid are crucial for its handling, formulation, and interaction with biological systems. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |
| Melting Point | 231 °C | |
| Boiling Point (Predicted) | 345.0 ± 25.0 °C | |
| pKa (Predicted) | 4.20 ± 0.10 | |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ | |
| Appearance | Solid | |
| CAS Number | 35461-98-4 | --INVALID-LINK-- |
| IUPAC Name | 4-(furan-2-yl)benzoic acid | --INVALID-LINK-- |
| SMILES | C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | --INVALID-LINK-- |
| InChIKey | FOJYVBSPOBUCMV-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Purification
A common and efficient method for the synthesis of 4-(2-furyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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4-Bromobenzoic acid
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2-Furanboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Diethyl ether
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Hydrochloric acid (1 M)
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Magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with hotplate
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), 2-furanboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
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Add a 4:1 mixture of 1,4-dioxane and water to the flask.
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Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization.
Experimental Protocol: Recrystallization
Materials:
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Crude 4-(2-furyl)benzoic acid
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Ethanol
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Water
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Erlenmeyer flasks
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Hotplate
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Buchner funnel and flask
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Filter paper
Procedure:
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Dissolve the crude 4-(2-furyl)benzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Slowly add hot water to the solution until it becomes slightly cloudy.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the purified crystals in a vacuum oven.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 4-(2-furyl)benzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (δ) in DMSO-d₆:
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~12.9 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its signal is often broad.
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~7.9 ppm (doublet, 2H): Aromatic protons on the benzene ring ortho to the carboxylic acid group.
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~7.7 ppm (doublet, 2H): Aromatic protons on the benzene ring meta to the carboxylic acid group.
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~7.8 ppm (doublet, 1H): Furan proton at the 5-position.
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~7.0 ppm (doublet, 1H): Furan proton at the 3-position.
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~6.6 ppm (doublet of doublets, 1H): Furan proton at the 4-position.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
Expected Chemical Shifts (δ) in DMSO-d₆:
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~167 ppm: Carboxylic acid carbon (-COOH).
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~154 ppm: Furan carbon at the 2-position (attached to the benzene ring).
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~145 ppm: Furan carbon at the 5-position.
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~130-131 ppm: Quaternary carbon on the benzene ring attached to the furan ring and the carbon ortho to the carboxylic acid.
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~125-129 ppm: Aromatic carbons on the benzene ring.
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~112-115 ppm: Furan carbons at the 3 and 4-positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorption Bands (cm⁻¹):
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~3300-2500 (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.
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~1680-1710 (strong): C=O stretch of the carboxylic acid.
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~1600, 1450: C=C stretching vibrations of the aromatic and furan rings.
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~1300: C-O stretching and O-H bending vibrations of the carboxylic acid.
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~1000-1200: C-O-C stretching of the furan ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
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Molecular Ion (M⁺): m/z = 188.
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Loss of H₂O: [M-18]⁺, m/z = 170.
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Loss of COOH: [M-45]⁺, m/z = 143.
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Loss of CO: [M-28]⁺, m/z = 160.
Biological Activity and Drug Development Potential
Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, and can engage in various interactions with biological targets.[2] Benzoic acid derivatives are also a well-established class of compounds with diverse pharmacological profiles, including enzyme inhibition.[3]
While specific studies on the biological activity of 4-(2-furyl)benzoic acid are limited, its structural features suggest potential for development as a therapeutic agent. The carboxylic acid group can be modified to form esters or amides, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for inhibitory activity against various enzymes or receptors implicated in disease.
For instance, some benzoic acid derivatives have been investigated as inhibitors of enzymes such as steroid 5α-reductase.[3] The furan moiety in 4-(2-furyl)benzoic acid could potentially enhance binding to the active site of target enzymes.
Potential Signaling Pathway Modulation
Given the known activities of similar compounds, 4-(2-furyl)benzoic acid and its derivatives could potentially modulate various signaling pathways. For example, some benzoic acid derivatives have been shown to affect intracellular membrane trafficking pathways. It is plausible that derivatives of 4-(2-furyl)benzoic acid could be designed to target specific components of cellular signaling cascades involved in diseases such as cancer or inflammatory disorders.
